2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Catalog No.
S3457175
CAS No.
937597-41-6
M.F
C14H20O3
M. Wt
236.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isopropyl-2-methylphenoxy)butanoic acid

CAS Number

937597-41-6

Product Name

2-(4-Isopropyl-2-methylphenoxy)butanoic acid

IUPAC Name

2-(2-methyl-4-propan-2-ylphenoxy)butanoic acid

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C14H20O3/c1-5-12(14(15)16)17-13-7-6-11(9(2)3)8-10(13)4/h6-9,12H,5H2,1-4H3,(H,15,16)

InChI Key

GFUQBVWAMPKFHA-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid moiety linked to a phenoxy group. The molecular formula of this compound is C14H20O3, and it has a molar mass of approximately 236.31 g/mol. The compound exhibits a density of about 1.053 g/cm³ and is known for its potential applications in various fields, including pharmaceuticals and agricultural chemistry .

This compound features a butanoic acid backbone with an isopropyl-2-methylphenoxy substituent, which contributes to its distinctive properties and reactivity. Its structural formula can be represented as follows:

C14H20O3\text{C}_{14}\text{H}_{20}\text{O}_3

The chemical behavior of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid can be analyzed through various reactions typical of carboxylic acids and ethers. Key reactions include:

  • Esterification: This compound can react with alcohols to form esters, particularly under acidic conditions, which can enhance its solubility and application in formulations.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of hydrocarbons or other derivatives.
  • Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid typically involves multi-step organic reactions, including:

  • Formation of the butanoic acid backbone: This can be achieved through the oxidation of alcohols or via carboxylation reactions.
  • Substitution reaction to introduce the phenoxy group: This step often involves reacting a phenol derivative with an alkyl halide or using coupling reactions.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for further applications.

The applications of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid are diverse and include:

  • Agricultural Chemicals: It may serve as an active ingredient in herbicides or plant growth regulators due to its structural resemblance to known agrochemicals.
  • Pharmaceuticals: Potential applications in drug formulations targeting inflammation or microbial infections.
  • Fragrance Industry: Its unique aromatic properties could find use in flavoring and fragrance formulations.

Several compounds exhibit structural similarities to 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-(4-Chloro-2-methylphenoxy)butanoic acidC11H13ClO3Used as a herbicide; known for broadleaf weed control
2-(4-Chloro-2-methylphenoxy)acetic acidC11H13ClO3Commonly used as an herbicide; effective against various weeds
Isopropyl 2-methylbutyrateC8H16O2Primarily used in flavoring; contributes fruity notes

Uniqueness: The presence of the isopropyl group and specific phenolic structure distinguishes 2-(4-Isopropyl-2-methylphenoxy)butanoic acid from other compounds, potentially enhancing its biological activity and application range compared to structurally similar compounds. Its dual functionality as both a carboxylic acid and ether opens avenues for diverse chemical reactivity not fully explored in other similar compounds.

XLogP3

4

Dates

Modify: 2023-08-19

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